A Technical Guide to the Physicochemical Properties of Halogenated Trifluoromethylpyridines
A Technical Guide to the Physicochemical Properties of Halogenated Trifluoromethylpyridines
For the attention of: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Subject: An In-depth Analysis of 2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine and its Key Analogue
Executive Summary
This technical guide addresses the physicochemical properties of 2,3-dichloro-4-iodo-5-(trifluoromethyl)pyridine. Initial research indicates that specific experimental data for this exact molecule is not available in current public literature and chemical databases. This is not uncommon for highly substituted or novel chemical entities.
Therefore, to provide a comprehensive and scientifically grounded resource, this guide is structured in two parts. First, we will present a theoretical profile of the target compound, 2,3-dichloro-4-iodo-5-(trifluoromethyl)pyridine, including its structure and predicted properties. Second, we will conduct an in-depth analysis of its close structural analogue, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) , a well-characterized and industrially significant intermediate. By understanding the properties of this key analogue, researchers can make informed predictions and experimental design choices for the target molecule.
Part 1: Theoretical Profile of 2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine
The introduction of an iodine atom at the 4-position of the 2,3-dichloro-5-(trifluoromethyl)pyridine core has significant implications for its physicochemical properties and reactivity.
Molecular Structure
The structure combines an electron-deficient pyridine ring with three distinct halogen substituents and a strongly electron-withdrawing trifluoromethyl group.
Caption: Chemical structure of 2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine.
Predicted Physicochemical Properties
The following properties are calculated based on the molecular structure. The addition of a heavy iodine atom significantly increases the molecular weight and is expected to raise the boiling point and density compared to its non-iodinated analogue.
| Property | Predicted Value | Causality and Insight |
| Molecular Formula | C₆HCl₂F₃IN | Derived from the elemental composition of the structure. |
| Molecular Weight | 341.89 g/mol | The high mass is dominated by the iodine and two chlorine atoms. This value is critical for all stoichiometric calculations in synthesis. |
| XLogP3 | ~4.5 - 5.0 | The trifluoromethyl group and halogens significantly increase lipophilicity.[1] High lipophilicity suggests low aqueous solubility but good membrane permeability, a key consideration in drug design. |
| Boiling Point | > 200 °C (estimated) | The increased molecular weight and strong intermolecular forces due to polarity and halogen bonding would elevate the boiling point substantially above the non-iodinated analogue. |
| Reactivity | C-I bond is reactive | The Carbon-Iodine bond is the weakest C-Halogen bond, making the 4-position susceptible to various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a synthetic handle for further derivatization. |
Part 2: In-depth Analysis of a Key Analogue: 2,3-Dichloro-5-(trifluoromethyl)pyridine
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is a crucial intermediate in the agrochemical industry.[2] Its well-documented properties provide a reliable baseline for understanding the target molecule. It is used in the synthesis of insecticides like Chlorfluazuron and fungicides such as Fluazinam.[3][4]
Verified Physicochemical Properties
The following table summarizes experimentally determined data from various sources.
| Property | Value | Source(s) |
| CAS Number | 69045-84-7 | [2][5] |
| Molecular Formula | C₆H₂Cl₂F₃N | [5] |
| Molecular Weight | 215.99 g/mol | |
| Appearance | Clear colorless to yellow liquid | |
| Melting Point | 8-9 °C | |
| Boiling Point | 188.5 °C @ 760 mmHg; 80 °C @ 20 mmHg | |
| Density | 1.549 g/mL at 25 °C | |
| Refractive Index | n20/D 1.475 | |
| Flash Point | 79.4 °C | |
| Solubility | Water: 380 mg/L @ 24 °C. Soluble in methanol, acetone, and other organic solvents. |
Spectral Data
Full spectral data, including IR and Raman spectra for 2,3-Dichloro-5-(trifluoromethyl)pyridine, are available for reference in public databases such as PubChem.[5] This data is invaluable for quality control and reaction monitoring during synthesis.
Safety & Handling
As a Senior Application Scientist, I must emphasize that proper handling is paramount. Based on its Safety Data Sheet (SDS), this compound presents multiple hazards.
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Hazard Classification: Harmful if swallowed or inhaled (H302/H332), Causes serious eye damage (H318), and may cause an allergic skin reaction (H317).[5][6]
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Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Storage: Store in a cool, dry place under an inert atmosphere, away from oxidizing agents.[6]
Part 3: Synthetic Approaches & Experimental Considerations
While a direct synthesis for 2,3-dichloro-4-iodo-5-(trifluoromethyl)pyridine is not published, a logical synthetic strategy can be devised based on established organohalogen chemistry. The most plausible approach involves the direct iodination of the readily available 2,3-dichloro-5-(trifluoromethyl)pyridine.
Proposed Synthetic Workflow: Electrophilic Iodination
The pyridine ring is electron-deficient, making electrophilic substitution challenging. However, harsh conditions can facilitate the introduction of iodine at the C-4 position, which is the most electronically favorable site for such a reaction on this scaffold.
Caption: Proposed workflow for the synthesis of the target compound via electrophilic iodination.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored at each stage using techniques like TLC and GC-MS.
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Reactor Preparation: In a fume hood, equip a 3-neck round-bottom flask with a mechanical stirrer, a condenser with a drying tube, and a thermometer.
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Causality: A multi-neck flask allows for simultaneous stirring, temperature monitoring, and reagent addition under a controlled atmosphere, which is crucial for safety and reproducibility.
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Reaction Setup: Charge the flask with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq). Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum) or concentrated sulfuric acid.
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Causality: Sulfuric acid acts as both a solvent and a protonating agent, activating the pyridine ring towards electrophilic attack. The cooling step is critical to manage the exothermic dilution of the acid.
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-
Reagent Addition: Once the mixture is homogenous, add solid iodine (I₂) (1.1 eq) portion-wise.
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Causality: A slight excess of iodine ensures the reaction goes to completion. Portion-wise addition helps control the reaction rate and temperature.
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-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
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Causality: Heat is required to overcome the activation energy for electrophilic substitution on the deactivated ring. Monitoring is essential to determine the optimal reaction time and prevent byproduct formation.
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-
Quenching and Workup: After completion, cool the reaction mixture to room temperature and carefully pour it over a stirred mixture of ice and water. Neutralize the solution with a base (e.g., NaOH solution) until pH ~7-8.
-
Causality: Pouring the acidic mixture onto ice is a standard quenching procedure that safely dissipates the heat of neutralization. Neutralization is necessary to deprotonate the product and allow for its extraction into an organic solvent.
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-
Extraction and Purification: Transfer the neutralized slurry to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Causality: Liquid-liquid extraction separates the organic product from the aqueous inorganic salts. Column chromatography is the standard method for purifying organic compounds based on their polarity, yielding the final product with high purity.
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Conclusion
While 2,3-dichloro-4-iodo-5-(trifluoromethyl)pyridine remains a compound with uncharacterized experimental properties, a robust theoretical and practical framework can be established through the analysis of its close analogue, 2,3-dichloro-5-(trifluoromethyl)pyridine. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the varied halogen substitution, makes this class of pyridines highly valuable in the synthesis of agrochemicals and pharmaceuticals.[3][7] The proposed synthetic route provides a logical starting point for researchers aiming to synthesize and characterize this novel molecule, opening avenues for its potential application in drug discovery and materials science.
References
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Tsukamoto, M., Nakamura, T., & Kimura, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
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PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. (1984). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
-
PubChem. (n.d.). 2,5-Dichloro-4-iodo-3-(trifluoromethoxy)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
MDPI. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]
-
ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Retrieved from [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 69045-84-7|2,3-Dichloro-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
